molecular formula C21H25NO5 B1198253 N-Acetylcolchinol,methyl ether CAS No. 65967-01-3

N-Acetylcolchinol,methyl ether

Cat. No.: B1198253
CAS No.: 65967-01-3
M. Wt: 371.4 g/mol
InChI Key: FEPNCXXZWLXIHV-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspectives on Colchicinoid Research Leading to N-Acetylcolchinol O-methyl Ether

The journey to understanding N-Acetylcolchinol O-methyl ether begins with its parent compound, colchicine (B1669291). nih.gov Extracts from the autumn crocus plant, Colchicum autumnale, have been used for medicinal purposes for millennia, with the earliest records tracing back to ancient Egypt for treating joint pain. nih.gov The active ingredient, colchicine, was first isolated in 1820 and has since been a cornerstone for treating gout and Familial Mediterranean Fever. nih.govqu.edu.qanih.gov

In the 1930s, a pivotal discovery revealed colchicine's ability to act as a "mitotic poison," arresting cell division at the metaphase stage. nih.govresearchgate.net This finding opened the door to its extensive use in research, particularly in genetics for inducing polyploidy in plants and in cell biology for studying the cytoskeleton. qu.edu.qanih.gov The mechanism behind this activity was later identified as its interaction with the protein tubulin, preventing the polymerization of microtubules, which are essential components of the mitotic spindle. acs.orggoogle.com

Despite its potent antimitotic activity, the high toxicity of colchicine limited its direct application in cancer chemotherapy. acs.orgrsc.org This spurred decades of research into creating synthetic and semi-synthetic analogues with an improved therapeutic index—higher potency against cancer cells and lower toxicity to normal cells. qu.edu.qanih.gov Researchers began to systematically modify the three-ring structure of colchicine (designated as rings A, B, and C) to understand the structure-activity relationships (SAR). qu.edu.qanih.gov

This extensive investigation into colchicine analogues led to the development of allocolchicinoids, a class of compounds where the seven-membered tropolone (B20159) C-ring of colchicine is replaced by a benzene (B151609) ring. rsc.orgrsc.org One of the most significant compounds to emerge from this line of research was N-Acetylcolchinol O-methyl ether (NCME). Initially considered a purely synthetic entity created from colchicine, NCME was later found to be a naturally occurring allocolchicinoid. researchgate.netacs.orgnih.gov A reanalysis of the alkaloid "suhailamine," isolated from Colchicum decaisnei, revealed its structure to be identical to that of NCME. researchgate.netacs.orgnih.gov This discovery underscored the natural existence of allocolchicinoids and validated the research direction that had led to their synthesis. researchgate.netacs.org The synthesis of NCME can be achieved from colchicine through a rearrangement of the troponoid C-ring. clockss.org More advanced, concise, and highly enantioselective synthetic routes have also been developed, reflecting its importance in medicinal chemistry. acs.orgacs.orgnih.govacs.orgberkeley.edu

Significance of N-Acetylcolchinol O-methyl Ether as a Research Probe in Mechanistic Biology

N-Acetylcolchinol O-methyl ether has proven to be a superior research probe compared to colchicine for investigating the mechanisms of microtubule dynamics and their role in cellular processes. nih.gov Its significance stems from its potent and rapid interaction with tubulin, the building block of microtubules.

NCME, like colchicine, functions as a microtubule-destabilizing agent by binding to the colchicine-binding site on tubulin, thereby inhibiting its polymerization. acs.orgnih.gov However, studies comparing the two compounds revealed that NCME has distinct kinetic advantages. It binds to tubulin significantly faster than colchicine. nih.gov For instance, the faster phase of NCME's binding reaction is approximately 60 times quicker than that of colchicine at 37°C. nih.gov This rapid action allows researchers to study the immediate effects of microtubule disruption with greater temporal precision.

The thermodynamic properties of the NCME-tubulin interaction also contribute to its utility. While both form stable complexes, the dissociation of the NCME-tubulin complex is much faster, with a half-life of about 11 minutes at 37°C, compared to 27 hours for the colchicine-tubulin complex. nih.gov This reversibility allows for more controlled experimental setups where the microtubule network can be disrupted and then allowed to recover, providing insights into the dynamic nature of the cytoskeleton.

These properties make NCME a powerful tool in cancer research. It is a potent inhibitor of cell growth and has been shown to be effective against various cancer cell lines, including those resistant to other drugs. acs.org Its ability to disrupt the tubulin cytoskeleton in endothelial cells is of particular interest. This action can lead to the collapse of the vascular structure within solid tumors, cutting off their blood and oxygen supply, a mechanism known as vascular disruption. aacrjournals.org The prodrug ZD6126, for example, is rapidly converted in the body to N-acetylcolchinol (the demethylated form of NCME), which then acts as a vascular-disrupting agent. rsc.orgaacrjournals.org

The use of NCME as a research probe allows for detailed investigation into the cellular consequences of microtubule depolymerization, from mitotic arrest to the induction of apoptosis (programmed cell death) and the disruption of tumor vasculature. nih.govplos.org Its enhanced kinetic properties and potent biological activity have solidified its role as an indispensable chemical probe in mechanistic biology. nih.govpromega.comrsc.org

Research Findings on Tubulin Interaction

The table below summarizes the kinetic and thermodynamic parameters of N-Acetylcolchinol O-methyl ether (NCME) binding to tubulin, in comparison to Colchicine. These data highlight the distinct interaction profile of NCME, which underpins its utility as a research probe.

ParameterN-Acetylcolchinol O-methyl ether (NCME)ColchicineReference
Binding Speed Faster phase is ~60x faster than colchicine at 37°CBaseline nih.gov
Activation Energy of Association 7.0 kcal/mol18 kcal/mol nih.gov
Half-life of Tubulin-Drug Complex (at 37°C) 11 minutes27 hours nih.gov
Activation Energy of Dissociation 27 kcal/mol24 kcal/mol nih.gov
Free Energy of Binding -20 kcal/mol-6 kcal/mol nih.gov
Dissociation Constant (KD) 1.0-2.3 µM1.0-2.3 µM nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65967-01-3

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

N-[(8S)-5,13,14,15-tetramethoxy-8-tricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaenyl]acetamide

InChI

InChI=1S/C21H25NO5/c1-12(23)22-17-9-6-13-10-18(25-3)20(26-4)21(27-5)19(13)15-8-7-14(24-2)11-16(15)17/h7-8,10-11,17H,6,9H2,1-5H3,(H,22,23)/t17-/m0/s1

InChI Key

FEPNCXXZWLXIHV-KRWDZBQOSA-N

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OC)OC)OC)OC

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OC)OC)OC)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OC)OC)OC)OC

Synonyms

N-acetylcolchinol O-methyl ether
NCME

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization for Academic Inquiry

Classical and Contemporary Approaches to the Synthesis of N-Acetylcolchinol O-methyl Ether

The synthesis of N-Acetylcolchinol O-methyl ether (NCME), also referred to as N-acetylcolchinol methyl ether, has been a subject of significant academic inquiry, leading to the development of various synthetic strategies. gla.ac.uk These methodologies range from classical approaches involving degradation of colchicine (B1669291) to more contemporary total asymmetric syntheses.

Historically, NCME was obtained through the chemical degradation of colchicine. This process involved the hydrolysis of the tropolone (B20159) methoxy (B1213986) group of colchicine to form colchiceine, followed by treatment with iodine to yield N-acetyliodocolchinol. Subsequent reduction of the methyl ether of N-acetyliodocolchinol produced N-Acetylcolchinol O-methyl ether. gla.ac.uk Another early approach involved the rearrangement of the troponoid C-ring of (-)-colchicine to a benzenoid structure using hydrogen peroxide, yielding (-)-N-Acetylcolchinol methyl ether without loss of chirality. clockss.org

Total Asymmetric Synthesis Strategies of N-Acetylcolchinol O-methyl Ether

Modern organic synthesis has enabled the total asymmetric synthesis of NCME, providing routes to enantiomerically pure material without reliance on natural product starting materials. These strategies are crucial for detailed structure-activity relationship studies.

One notable approach achieved a concise and highly enantioselective synthesis of colchicine, which could then be converted to NCME. nih.govacs.orgacs.org This strategy utilized a unique Wacker oxidation for the regioselective construction of the tropolone C-ring. nih.govacs.orgacs.org Subsequently, NCME was synthesized from β-lumicolchicine, a photochemical rearrangement product of colchicine, through a novel decarbonylation and electrocyclic ring-opening cascade reaction. nih.govacs.orgacs.org

Another asymmetric synthesis of (-)-N-acetylcolchinol methyl ether was developed, starting from simple aldehydes and ketones. sioc-journal.cnsioc-journal.cn The key steps in this approach involved the construction of the carbon framework via an Aldol condensation and the establishment of the chiral amine intermediate through asymmetric reductive amination using chiral tert-butanesulfinamide. The tricyclic skeleton was then formed by oxidation with a hypervalent iodine reagent. sioc-journal.cnsioc-journal.cn

Researchers have also reported a streamlined, gram-scale total synthesis of (−)-colchicine that can be adapted for the synthesis of allocolchicinoids like NCME in just four steps. lookchem.com This method employs an Ir-catalyzed amidation to install the chiral C-7 acetamido group, followed by a Suzuki coupling and biomimetic phenol (B47542) oxidative coupling. lookchem.com

A different total synthesis of (±)-allocolchicine, a related compound, was achieved using a cobalt-catalyzed alkyne [2 + 2 + 2]-cyclotrimerization as the key reaction to form the C ring. This strategy allows for the synthesis of various analogues with diverse functionalities. researchgate.net

Electrochemical Synthesis Pathways for N-Acetylcolchinol O-methyl Ether

Electrochemical methods offer a sustainable and efficient alternative for the synthesis of allocolchicinoids, including NCME. These methods often replace harsh chemical oxidants and reductants with cleaner electrochemical processes.

A concise protocol for the synthesis of allocolchicines has been demonstrated using up to two electro-organic key transformations. researchgate.netresearchgate.net This approach provides a straightforward, five-step synthesis of N-acetylcolchinol methyl ether. researchgate.netresearchgate.net By using protecting groups, this method can also be adapted to produce N-acetylcolchinol and its phosphate (B84403) derivative. researchgate.netresearchgate.net

Another short electrochemical asymmetric synthesis of (+)-N-acetylcolchinol has been reported, highlighting the potential of electrochemistry in constructing these complex molecules. lboro.ac.uk These greener, step-economical pathways are advantageous as they often reduce the number of redox reactions that require chemical reagents. researchgate.net

Biologically Inspired Synthetic Routes for Colchicinoid Analogues

Biologically inspired or biomimetic synthesis aims to mimic the natural biosynthetic pathways of molecules. These approaches can provide efficient and novel routes to complex natural products and their analogues.

One bio-inspired investigation focused on the reactions of autumnaline derivatives with reagents like vanadium(V) oxyfluoride (VOF3) and phenyliodine(III) bis(trifluoroacetate) (PIFA) to produce a collection of colchicine-like compounds. nih.govresearchgate.net This strategy is based on mimicking the oxidative coupling reactions believed to occur in the biosynthesis of colchicine. engineering.org.cn

Another biomimetic approach utilized a phenol oxidative coupling to construct the biaryl system of colchicine, which is a key structural feature also present in NCME. lookchem.com These biomimetic strategies often lead to the formation of the core structure in a highly efficient manner. engineering.org.cn

Synthesis of N-Acetylcolchinol O-methyl Ether Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogues and derivatives of NCME is crucial for understanding the structure-activity relationships (SAR) of colchicinoids. By systematically modifying the structure of NCME, researchers can probe the molecular features required for biological activity.

Colchicine-Derived Analogues

Many analogues are derived from colchicine itself, which shares the same A and B rings with NCME. Modifications often focus on the C-ring and the acetamido group at the C-7 position.

One study synthesized a series of N-substituted colchinol (B3062891) methyl ethers from (-)-colchicine. clockss.org This involved converting colchicine to (-)-N-acetylcolchinol methyl ether (NCME), followed by modifications of the N-acetyl group to various carbamates, amides, and amines. clockss.org These modifications were found to significantly impact the cytotoxic and tubulin polymerization inhibitory activities. clockss.org For instance, the carbamate (B1207046) and amide derivatives showed much stronger activity than the corresponding amine derivatives. clockss.org

Another approach involved the synthesis of triple-modified 4-chlorothiocolchicine analogues with different amide moieties, which demonstrated potent activity in the nanomolar range against several cancer cell lines. researchgate.net The synthesis of various nonracemic furano-allocolchicinoids has also been achieved starting from colchicine. researchgate.net

Table 2: Biological Activity of Selected Colchicine-Derived Analogues

Compound Modification Biological Activity Reference
N-substituted colchinol methyl ethers (carbamate, amide) Modification of N-acetyl group 10-fold stronger cytotoxic activity than amine analogues clockss.org
4-chlorothiocolchicine analogues Triple modification with amide moieties Nanomolar activity against cancer cell lines researchgate.net
Thiocolchicine (B1684108) Replacement of C-10 methoxy with thiomethyl 2-4 times more rapid binding to tubulin than colchicine nih.gov

Allocolchicinoid Modifications

Allocolchicinoids, which possess a 6-7-6 tricyclic ring system, are a key class of colchicine analogues that includes NCME. Modifications to the allocolchicinoid scaffold have led to the discovery of compounds with potent biological activities.

One study focused on synthesizing novel B-ring modified allocolchicinoids of the NCME series. nih.gov This involved extending the seven-membered B-ring to an eight-membered nitrogen-containing ring or annulating the B-ring with a heterocyclic system. nih.gov The key precursor for these modifications was a racemic ketone, which was transformed into eight-membered B-ring lactams via a Beckmann rearrangement or into pyrazole- or pyrimidine-annulated allocolchicinoids. nih.gov Interestingly, the heterocycle-annulated variants with a seven-membered B-ring were found to be highly potent tubulin inhibitors. nih.gov

The synthesis of various allocolchicinoids has been explored through different strategies, including those that start from colchicine itself. Triphenylphosphine deoxygenation of a dihydrocolchicine-8,12-endoperoxide, derived from colchicine, leads to the formation of NCME. researchgate.net

Prodrug Strategies as Research Tools (e.g., ZD6126 and N-Acetylcolchinol)

In the realm of academic inquiry, prodrug strategies serve as sophisticated tools to investigate and modulate biological systems. A notable example is the development of ZD6126, a water-soluble phosphate prodrug of N-acetylcolchinol. iiarjournals.orgaacrjournals.orgrsc.org This strategy was devised to enhance the therapeutic potential of N-acetylcolchinol, a potent tubulin-binding agent. aacrjournals.org

The core principle behind this prodrug approach is the in vivo conversion of the inactive prodrug, ZD6126, into its active form, N-acetylcolchinol (also referred to as ZD6126 phenol), through the action of endogenous phosphatases. aacrjournals.orgnih.gov This bioconversion is crucial as ZD6126 itself exhibits minimal activity in tubulin binding assays, whereas N-acetylcolchinol is a potent inhibitor of colchicine binding. aacrjournals.org

The primary research application of the ZD6126/N-acetylcolchinol system lies in its use as a vascular-disrupting agent (VDA). iiarjournals.orgaacrjournals.org N-acetylcolchinol functions by disrupting the microtubule cytoskeleton of endothelial cells, particularly those that are proliferating within tumor neovasculature. iiarjournals.orgnih.govaacrjournals.org This disruption leads to rapid changes in endothelial cell morphology, including cell contraction and membrane blebbing, ultimately causing the occlusion of tumor blood vessels and subsequent tumor necrosis. nih.govaacrjournals.org

A key aspect of this prodrug strategy for research is the ability to achieve these vascular-disrupting effects at doses significantly lower than the maximum tolerated dose, providing a wide therapeutic window in preclinical models. nih.gov This contrasts with many traditional tubulin-binding agents that exert their antivascular effects at or near cytotoxic doses. ascopubs.org The rapid conversion of ZD6126 to N-acetylcolchinol and the subsequent rapid clearance of the active compound are considered advantageous for a vascular-targeting mechanism, minimizing direct cytotoxicity to non-target tissues. aacrjournals.orgnih.gov

Furthermore, the development of ZD6126 has facilitated detailed investigations into the differential sensitivity of various cell types. Studies have shown that endothelial cells are particularly sensitive to the morphological changes induced by N-acetylcolchinol, while other cell types, such as smooth muscle cells, are largely unaffected. aacrjournals.org This selectivity makes the ZD6126/N-acetylcolchinol pair a valuable research tool for dissecting the specific roles of the vasculature in various physiological and pathological processes.

It is important to note that while ZD6126 showed promise in preclinical studies, its clinical development was halted due to observations of cardiotoxicity in human trials. nih.govplos.orgresearchgate.net Nevertheless, the prodrug strategy employed for N-acetylcolchinol remains a significant case study in the design of targeted therapies and continues to inform academic research in the field of vascular biology and oncology. rsc.orgnih.gov

Advanced Chemical Characterization Techniques for Research Materials

The rigorous characterization of research materials like N-acetylcolchinol and its derivatives is paramount for ensuring their identity, purity, and stereochemistry, which are critical for the interpretation of biological data. Advanced analytical techniques are indispensable in this process, providing detailed structural information beyond basic compound identification.

Spectroscopic Analysis in Structural Elucidation (e.g., NMR, CD, UV)

Spectroscopic methods are fundamental to the structural elucidation of complex organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Ultraviolet-Visible (UV) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms. nih.gov For N-acetyl-O-methylcolchinol, specific proton signals and their coupling patterns would confirm the presence and connectivity of the various functional groups, including the acetyl group, methyl ethers, and aromatic protons. nih.govnih.gov The chemical shifts of the N-acetyl methyl protons, for instance, are a characteristic feature in the ¹H NMR spectrum. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is an essential technique for investigating the stereochemical aspects of chiral molecules. wikipedia.orgjascoinc.com Since N-acetyl-O-methylcolchinol possesses a chiral axis, its enantiomers will exhibit mirror-image CD spectra. nih.govcreative-proteomics.com This technique is particularly valuable for determining the absolute configuration of the molecule in solution by comparing the experimental spectrum with that of a known standard or with theoretical calculations. wikipedia.orgnih.gov The differential absorption of left and right circularly polarized light provides a unique spectral fingerprint related to the molecule's three-dimensional structure. wikipedia.org

Ultraviolet-Visible (UV) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. bath.ac.ukethz.chmsu.edu The UV spectrum of N-acetyl-O-methylcolchinol would be expected to show characteristic absorption bands corresponding to the π→π* transitions of its aromatic rings. While less structurally informative than NMR or CD on its own, UV spectroscopy is a rapid and sensitive method for confirming the presence of the chromophoric system and for quantitative analysis. researchgate.net

The following table summarizes the expected spectroscopic data for N-acetyl-O-methylcolchinol based on its structural features and data from related compounds.

Spectroscopic Technique Expected Observations for N-acetyl-O-methylcolchinol Information Gained
¹H NMRSignals for aromatic protons, methoxy groups, acetyl methyl protons, and protons on the seven-membered ring.Connectivity of atoms, confirmation of functional groups.
Circular Dichroism (CD)Non-zero CD spectrum with positive and/or negative Cotton effects.Determination of absolute configuration (chirality).
UV-Visible (UV)Absorption maxima in the UV region.Presence of conjugated π systems (aromatic rings).

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. wikipedia.orglibretexts.org This technique is unparalleled in its ability to unambiguously establish the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. wikipedia.orgyoutube.com

For a molecule like N-acetyl-O-methylcolchinol, a single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the spatial arrangement of all atoms within the crystal lattice. youtube.com This includes the definitive assignment of the stereochemistry at the chiral center, which is crucial for understanding its interaction with biological targets like tubulin. The resulting electron density map reveals the exact positioning of each atom, allowing for the construction of a detailed three-dimensional molecular model. wikipedia.org

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. youtube.com The intensities and positions of the diffracted spots are used to calculate the electron density distribution within the crystal, which in turn is used to build and refine a model of the molecular structure. wikipedia.org

While the synthesis of various colchicine analogs, including N-acetylcolchinol derivatives, has been reported, obtaining single crystals suitable for X-ray analysis can be a challenging step. researchgate.netresearchgate.netrsc.org However, when successful, the data obtained are considered the gold standard for structural elucidation and absolute configuration assignment. wikipedia.orgbiomolther.org

Molecular and Cellular Mechanisms of Action of N Acetylcolchinol O Methyl Ether

Interaction with Microtubule Dynamics

N-Acetylcolchinol O-methyl ether exerts its primary effects by interfering with the dynamic nature of microtubules, which are essential components of the cytoskeleton involved in cell structure, division, and intracellular transport. aacrjournals.orgnih.gov

Tubulin Binding and Polymerization Inhibition Kinetics

N-Acetylcolchinol O-methyl ether binds to the colchicine-binding site on β-tubulin, a subunit of the microtubule polymer. biorxiv.orgnih.govnih.gov This binding event is crucial for its mechanism of action, leading to the inhibition of tubulin polymerization and the destabilization of existing microtubules. biorxiv.orgaacrjournals.orgrsc.org

Kinetic studies have revealed key differences between N-Acetylcolchinol O-methyl ether and its parent compound, colchicine (B1669291). N-Acetylcolchinol O-methyl ether binds to tubulin significantly faster than colchicine. nih.gov One study reported that the faster phase of its binding is 60 times quicker than that of colchicine at 37°C. nih.gov This rapid binding is associated with a lower activation energy (7.0 kcal/mol) compared to colchicine (18 kcal/mol). nih.gov

Furthermore, the dissociation of the tubulin-N-Acetylcolchinol O-methyl ether complex is also much faster. At 37°C, the half-life of this complex is approximately 11 minutes, in stark contrast to the 27-hour half-life of the tubulin-colchicine complex. nih.gov This rapid and reversible binding kinetics is a key feature, distinguishing it from colchicine and suggesting a mechanism that allows for more transient effects on the microtubule network. nih.govaacrjournals.org The more favorable free energy of its binding reaction compared to colchicine likely contributes to its enhanced biological effectiveness. nih.gov

Table 1: Comparative Binding Kinetics of N-Acetylcolchinol O-methyl Ether and Colchicine to Tubulin

Parameter N-Acetylcolchinol O-methyl Ether (NCME) Colchicine
Binding Rate Faster phase is 60x faster than colchicine at 37°C nih.gov Slower binding rate nih.gov
Activation Energy (Association) 7.0 kcal/mol nih.gov 18 kcal/mol nih.gov
Half-life of Tubulin-Drug Complex (37°C) 11 minutes nih.gov 27 hours nih.gov
Activation Energy (Dissociation) 27 kcal/mol nih.gov 24 kcal/mol nih.gov
Free Energy of Binding Reaction -20 kcal/mol nih.gov -6 kcal/mol nih.gov

Impact on Microtubule Cytoskeleton Organization (e.g., depolymerization, actin stress fiber induction)

The binding of N-Acetylcolchinol O-methyl ether to tubulin leads to the depolymerization of microtubules. aacrjournals.orgascopubs.org This disruption of the microtubule cytoskeleton has been observed in various cell types, particularly endothelial cells. nih.govaacrjournals.org In vitro studies have shown that treatment with N-Acetylcolchinol O-methyl ether causes a rapid and reversible destabilization of the tubulin cytoskeleton. aacrjournals.orgubc.ca

An interesting consequence of microtubule disruption by agents like N-Acetylcolchinol O-methyl ether is the induction of actin stress fibers. nih.govaacrjournals.org This phenomenon is believed to be a cellular response to the loss of microtubule integrity. The disruption of microtubules can activate signaling pathways, such as the Rho signal cascade, which in turn promotes the formation of actin stress fibers and focal adhesions. nih.gov This reorganization of the actin cytoskeleton contributes to the morphological changes observed in cells treated with the compound. aacrjournals.org

Effects on Cellular Morphology and Function in Research Models

The profound impact of N-Acetylcolchinol O-methyl ether on the microtubule and actin cytoskeletons translates into significant alterations in cellular morphology and function, particularly in endothelial cells, which are a key target of this compound. aacrjournals.orgrsc.orgubc.ca

Endothelial Cell Contraction and Membrane Blebbing Studies

In vitro studies using human umbilical vein endothelial cells (HUVECs) and lung microvessel endothelial cells have demonstrated that N-Acetylcolchinol O-methyl ether induces rapid and pronounced morphological changes. nih.govaacrjournals.org Within as little as 40 minutes of exposure, endothelial cells exhibit contraction and membrane blebbing. nih.govaacrjournals.org These effects occur at non-cytotoxic concentrations and are reversible upon removal of the compound. aacrjournals.org Proliferating endothelial cells have been found to be more sensitive to these effects than confluent, quiescent cells. nih.govaacrjournals.org

Table 2: Effects of N-Acetylcolchinol O-methyl Ether on Endothelial Cells

Effect Observation Timeframe Reversibility
Cell Contraction Pronounced reduction in cell area aacrjournals.org Apparent at 0.1 µM, maximal at 10 µM aacrjournals.org Reversible at concentrations below 100 µM aacrjournals.org
Membrane Blebbing Observed in endothelial cells nih.govaacrjournals.org Within 40 minutes nih.govaacrjournals.org Rapidly reversible aacrjournals.org
Tubulin Cytoskeleton Destabilization Disruption of microtubules aacrjournals.org Within 40 minutes aacrjournals.org Rapidly reversible aacrjournals.org
Actin Stress Fiber Induction Formation of actin stress fibers nih.govaacrjournals.org Within 40 minutes nih.govaacrjournals.org Rapidly reversible aacrjournals.org

Intracellular Signaling Pathway Modulation in Research Settings

In studies using human hepatocellular carcinoma (HCC) cells, ENMD-1198 (N-Acetylcolchinol O-methyl ether) was shown to inhibit the phosphorylation of key signaling proteins, including MAPK/Erk, PI-3K/Akt, and FAK. nih.gov Furthermore, the activation of the transcription factors HIF-1α and STAT3 was significantly reduced by the compound. nih.govmedchemexpress.eu This led to a decrease in the expression of vascular endothelial growth factor (VEGF), a critical regulator of angiogenesis. nih.gov The disruption of microtubules by ENMD-1198 is thought to impair the activation of HIF-1α. medchemexpress.eu These findings suggest that N-Acetylcolchinol O-methyl ether can interfere with pro-angiogenic and cell survival signaling pathways, further contributing to its anti-vascular effects. nih.gov

Investigation of PI3K Pathway Crosstalk

The Phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that plays a central role in a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. creative-diagnostics.com Its aberrant activation is a frequent event in many human cancers, contributing to neoplastic transformation and the development of aggressive tumor traits. creative-diagnostics.comscientificarchives.com The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn activates PI3K. creative-diagnostics.com Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-bisphosphate (PIP3). creative-diagnostics.comscientificarchives.com This second messenger, PIP3, recruits key downstream proteins to the cell membrane, most notably the serine/threonine kinase Akt (also known as protein kinase B). creative-diagnostics.comscientificarchives.com

Once recruited, Akt is activated through phosphorylation by PDK1 and mTORC2, becoming a central node that phosphorylates a wide array of downstream effectors. scientificarchives.com This cascade ultimately influences cell cycle progression and promotes survival by inhibiting apoptotic processes. creative-diagnostics.com Given the central role of the PI3K/Akt/mTOR pathway in cell survival and proliferation, it is a subject of extensive investigation in cancer research.

Significant crosstalk exists between the PI3K/Akt/mTOR network and other major signaling pathways, such as the MAPK/ERK pathway. scientificarchives.com This interplay is complex and can lead to compensatory signaling, where the inhibition of one pathway may result in the upregulation of another, contributing to therapeutic resistance. scientificarchives.com For instance, both the PI3K/Akt/mTOR and WNT/β-Catenin pathways are often aberrantly activated in malignancies and are interconnected at multiple levels, collectively facilitating tumor proliferation and chemo-resistance.

While N-Acetylcolchinol O-methyl Ether (NCME) is known to be a potent inhibitor of cell growth, direct research specifically elucidating its mechanisms of interaction or crosstalk with the PI3K signaling pathway is not extensively detailed in the current body of scientific literature. The primary established mechanism of NCME involves the disruption of microtubule polymerization. However, the downstream consequences of this cytoskeletal disruption on major survival pathways like PI3K/Akt remain an area for further investigation. Understanding potential crosstalk would be crucial, as the PI3K pathway is a key regulator of the very cellular processes—proliferation and apoptosis—that are profoundly affected by microtubule-targeting agents.

Pathway ComponentGeneral Function in Cell Signaling
PI3K (Phosphatidylinositol 3-kinase) A family of lipid kinases that phosphorylate phosphoinositides, initiating the signaling cascade. scientificarchives.com
Akt (Protein Kinase B) A central serine/threonine kinase that promotes cell survival and growth by phosphorylating numerous downstream targets. creative-diagnostics.comscientificarchives.com
mTOR (mammalian Target of Rapamycin) A downstream effector of Akt, forming two distinct complexes (mTORC1 and mTORC2) that regulate cell growth, proliferation, and survival. scientificarchives.com
PTEN (Phosphatase and Tensin Homolog) A tumor suppressor that negatively regulates the PI3K/Akt pathway by dephosphorylating PIP3.

Reactive Oxygen Species (ROS) Generation and Extracellular Kinase Activation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂), that function as critical signaling molecules in various cellular processes. nih.govnih.gov While normal physiological levels of ROS are essential for cell signaling, excessive levels induce oxidative stress, which can damage cellular components and trigger cell death. nih.govnih.gov Cancer cells often exhibit higher basal levels of ROS compared to normal cells due to increased metabolic rates and genetic mutations, making them more vulnerable to agents that further elevate oxidative stress. nih.govmdpi.com

Research has indicated that compounds structurally related to N-Acetylcolchinol O-methyl Ether (NCME) can modulate ROS levels. Specifically, the parent compound (±)-N-Acetylcolchinol has been shown to induce the production of reactive oxygen species in the mitochondria of pancreatic cancer cells. researchgate.net This pro-oxidative effect is a significant mechanistic finding, as the induction of high levels of ROS is a known strategy to trigger cancer cell death. nih.govmdpi.com

The generation of ROS is closely linked to the activation of several extracellular kinase signaling pathways, most notably the mitogen-activated protein kinase (MAPK) cascades. nih.govnih.gov The MAPK family includes three major sub-groups: the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. nih.gov Oxidative stress induced by ROS can lead to the activation of these kinase cascades. nih.govnih.gov For example, ROS can activate the JNK and p38 pathways, which are strongly implicated in the induction of apoptosis in response to cellular stress. plos.org The mechanism of activation can involve the oxidative modification of signaling proteins or the inactivation of MAPK phosphatases (MKPs), which are enzymes that normally deactivate MAPKs. nih.gov This ROS-mediated activation of kinase pathways like JNK and p38 represents a crucial link between the initial pro-oxidative event and the ultimate execution of apoptotic cell death. plos.org

Signaling Molecule/PathwayRole in ROS-Mediated Cellular Events
Reactive Oxygen Species (ROS) At high levels, induce oxidative stress and can trigger apoptosis. nih.govnih.gov Can be generated by compounds related to NCME. researchgate.net
MAPK (Mitogen-Activated Protein Kinase) A family of protein kinases that transduce extracellular signals to cellular responses. Key subfamilies are ERK, JNK, and p38. sinobiological.com
ERK (Extracellular Signal-Regulated Kinase) A MAPK pathway primarily involved in cell proliferation and differentiation, but can be activated by ROS. nih.govsinobiological.com
JNK (c-Jun N-terminal Kinase) A MAPK pathway strongly activated by stress signals, including ROS, leading to apoptosis. nih.govplos.org
p38 MAPK A MAPK pathway activated by cellular stress and inflammation, often mediating apoptosis and cell cycle arrest. nih.govplos.org

Preclinical Research Models and Mechanistic Exploration of N Acetylcolchinol O Methyl Ether

In Vitro Experimental Systems

In vitro studies have been fundamental in characterizing the molecular interactions and cellular consequences of NCME treatment. These experimental systems allow for controlled investigation of the compound's effects on specific cell types and biological processes.

Cell Line-Based Assays for Mechanistic Investigations

A variety of cell lines have been employed to study the mechanisms of NCME. Notably, Human Umbilical Vein Endothelial Cells (HUVEC) have been a key model for investigating the compound's vascular-targeting properties. researchgate.net The active metabolite of the prodrug ZD6126, N-acetylcolchinol, induced rapid morphological changes in HUVEC and human lung microvessel endothelial cells. These changes, including cell contraction and membrane blebbing, occurred at non-cytotoxic concentrations and were reversible upon drug removal. researchgate.net Endothelial cells were found to be more sensitive to these effects than other cell types like smooth muscle cells. researchgate.net

Beyond endothelial cells, various cancer cell lines have been used to assess the cytotoxic and antiproliferative activity of NCME and related compounds. For instance, NCME demonstrated potent antitumor activity with GI50 values in the nanomolar range for most cell lines in the National Cancer Institute's (NCI) in vitro screening. researchgate.net The compound has shown inhibitory effects on cell growth that are superior to colchicine (B1669291). nih.gov

Cell Line TypeKey FindingsReferences
HUVECRapid morphological changes, cell contraction, destabilization of tubulin cytoskeleton, actin stress fiber induction, and membrane blebbing at non-cytotoxic concentrations. More sensitive than confluent, quiescent cells. researchgate.net
Various Cancer Cell Lines (NCI-60)Potent antitumor activity with GI50 values in the nanomolar range. researchgate.net

Purified Tubulin Polymerization Assays

A primary mechanism of action for NCME is its interaction with tubulin, a key component of the cellular cytoskeleton. Purified tubulin polymerization assays have been instrumental in quantifying this interaction. NCME is a potent inhibitor of tubulin polymerization. nih.govcdnsciencepub.com

Studies comparing NCME to colchicine have revealed significant differences in their binding kinetics. NCME binds to tubulin much more rapidly than colchicine. nih.gov Specifically, the faster phase of NCME binding was observed to be 60 times faster than colchicine binding at 37°C, with a substantial reaction even occurring at 0°C. nih.gov This rapid binding is associated with a lower activation energy for association (7.0 kcal/mol for NCME vs. 18 kcal/mol for colchicine). nih.gov

ParameterN-Acetylcolchinol O-methyl Ether (NCME)Colchicine
Binding Rate Faster phase is 60x faster at 37°CSlower
Activation Energy of Association 7.0 kcal/mol18 kcal/mol
Half-life of Tubulin-Drug Complex (37°C) 11 minutes27 hours
Activation Energy of Dissociation 27 kcal/mol24 kcal/mol
Free Energy of Binding -20 kcal/mol-6 kcal/mol
IC50 for Tubulin Polymerization Inhibition 1.7 to 9.0 μM-

3D Culture Models and Angiogenesis Assays in Research

To better mimic the complex in vivo environment, 3D culture models have been utilized. In vitro, N-acetylcolchinol was shown to rapidly disrupt a network of newly formed cords, demonstrating its anti-angiogenic potential. Furthermore, in vivo studies using the Matrigel plug assay, a model for angiogenesis, showed that the prodrug ZD6126 caused a shutdown of newly formed vessels shortly after injection. researchgate.net This provides strong evidence for the compound's ability to interfere with the formation of new blood vessels.

In Vivo Research Models (excluding clinical human trials)

Animal models have been crucial for evaluating the systemic effects of NCME and its prodrugs, bridging the gap between in vitro findings and potential therapeutic applications.

Animal Models for Investigating Microvascular Disruption

The vascular-disrupting effects of NCME's prodrug, ZD6126, have been demonstrated in various animal models. researchgate.net These studies show that ZD6126 leads to a significant reduction in vascular volume within tumors. aacrjournals.org The mechanism is believed to be the rapid conversion of ZD6126 to its active form, N-acetylcolchinol, which then acts on the tumor's endothelial cells. This leads to a disruption of the tumor blood vessel network. archive.org The shutdown of newly formed vessels in the Matrigel plug assay in mice further supports the potent in vivo anti-vascular activity.

Studies on Tumor Necrosis Induction in Preclinical Settings

A direct consequence of the microvascular disruption caused by NCME's prodrug, ZD6126, is the induction of extensive tumor necrosis. aacrjournals.orgresearchgate.net In preclinical models, administration of ZD6126 resulted in massive necrosis in the central regions of tumors, leaving only a small rim of viable cells at the periphery. aacrjournals.org Significant necrosis was observed even at well-tolerated doses. aacrjournals.org This induction of tumor necrosis is a hallmark of vascular-targeting agents and is consistent with cell death caused by metabolic starvation resulting from the shutdown of blood supply. aacrjournals.org

Structure Activity Relationship Sar Studies and Mechanistic Insights of N Acetylcolchinol O Methyl Ether

Elucidating the Role of Specific Structural Moieties

The defining structural feature of NCME is its methoxy-substituted benzenoid C-ring, which replaces the tropolone (B20159) ring of colchicine (B1669291). nih.govosti.gov This alteration significantly enhances its biological properties. nih.gov Studies on various C-ring modified colchicine analogs have demonstrated that these changes can alter the conformation of the molecule, thereby affecting its interaction with tubulin. nih.gov For instance, the introduction of a N-O heterocycle at the C8,12 position of colchicine's C-ring was found to decrease inhibitory activity against microtubule polymerization. nih.gov

In contrast, the benzenoid C-ring of NCME contributes to a more rapid binding to tubulin compared to colchicine. nih.govosti.gov This modification from a tropolone to a benzenoid ring is a key factor in the enhanced biological activity observed for NCME and related allocolchicinoids. clockss.org The substitution of the 10-OCH3 group on the C-ring of colchicine with various linkers has been shown to reduce binding affinity, suggesting that the nature and size of the substituent at this position are critical. researchgate.net

The methoxy (B1213986) groups on the A-ring of colchicinoids, including NCME, play a crucial role in tubulin binding. nih.govcsic.es While the A-ring itself acts as a stabilizing anchor, the methoxy groups are key for the immobilization of the drug on the protein. nih.govcsic.es

2- and 3-Methoxy Groups: Selective removal of the methoxy groups at the 2- or 3-position on the A-ring has been shown to weaken tubulin binding by approximately 0.4 kcal/mol. nih.govcsic.es

4-Methoxy Group: The 4-methoxy group on the A-ring is particularly important, as its removal weakens binding by a more significant 1.36 ± 0.15 kcal/mol. nih.govcsic.es This suggests the 4-methoxy group is a key attachment point to the protein. nih.govcsic.es

Any substitution of the methoxy groups on the A-ring of a related dibenzocycloheptene analog with hydrogen results in a substantial loss of activity, highlighting the importance of these oxygen atoms for electrostatic interactions with the binding site. cdnsciencepub.com

The N-acetyl group at the C7 position of the B-ring, while not essential for tubulin binding, modulates the biophysical properties of the interaction. qu.edu.qa In the allocolchicinoid series, to which NCME belongs, modifications to this amide group have been explored. clockss.org

For instance, the synthesis of N-substituted colchinol (B3062891) methyl ethers revealed that a carbonyl group in the side chain appears to be required for antitubulin activity in this series. clockss.org This is in contrast to colchicinoids, where the corresponding amine (demecolcine) is a potent inhibitor. clockss.org The conversion of NCME to its chloroacetamide analog resulted in a compound that was a potent inhibitor of tubulin polymerization and more cytotoxic than colchicine against certain tumor cell lines. researchgate.net

< इसको इंटरैक्टिव बनाने के लिए जावास्क्रिप्ट की आवश्यकता है। >

CompoundSubstitution at C7Relative Inhibitory ActivityReference
N-Acetylcolchinol O-methyl ether-NHCOCH3Potent nih.govosti.gov
N-Carbamoylcolchinol methyl ether-NHCOORPotent clockss.org
N-Amide (various)-NHCORPotent clockss.org
N-Alkylcolchinol methyl ether-NHRReduced clockss.org
Chloroacetamide analog-NHCOCH2ClPotent researchgate.net

Significance of Phenolic Hydroxyl and Methoxy Groups

Comparative Analysis with Colchicine and Other Related Alkaloids

NCME and thiocolchicine (B1684108) are two analogs of colchicine with modifications only in the C-ring that exhibit enhanced biological properties. nih.govosti.gov NCME, with its methoxy-substituted benzenoid C-ring, and thiocolchicine, with a thiomethyl group replacing the methoxy group at C-10, are both more potent inhibitors of cell growth and tubulin polymerization than colchicine. nih.govosti.gov

The greater effectiveness of NCME compared to colchicine is attributed to its more rapid binding to tubulin and the lower free energy of its binding reaction. nih.govosti.gov While modifications to the A-ring of colchicine typically lead to a complete loss of binding, the B and C-rings are more amenable to changes. researchgate.net

A key difference between NCME and colchicine lies in their binding kinetics with tubulin. NCME binds to tubulin in a biphasic reaction, with the faster phase being approximately 60 times faster than colchicine binding at 37°C. nih.govosti.gov Notably, a significant binding reaction for NCME occurs even at 0°C. nih.govosti.gov The activation energy for the faster phase of NCME binding is only 7.0 kcal/mol, compared to 18 kcal/mol for colchicine. nih.govosti.gov

In terms of dissociation, the tubulin-NCME complex is significantly less stable than the tubulin-colchicine complex. At 37°C, the half-life of the tubulin-NCME complex is a mere 11 minutes, whereas the half-lives for the tubulin-colchicine and tubulin-thiocolchicine complexes are 27 hours and 24 hours, respectively. nih.govosti.gov The activation energies for these dissociation reactions are 27 kcal/mol for NCME and 24 kcal/mol for colchicine. nih.govosti.gov

The comparison of activation energies for association and dissociation yields the free energies for the binding reactions. For NCME, this is -20 kcal/mol, which is substantially more favorable than the -6 kcal/mol for colchicine. nih.gov

< इसको इंटरैक्टिव बनाने के लिए जावास्क्रिप्ट की आवश्यकता है। >

CompoundAssociation Rate (relative to Colchicine)Dissociation Half-life (at 37°C)Activation Energy of Association (kcal/mol)Activation Energy of Dissociation (kcal/mol)Free Energy of Binding (kcal/mol)Reference
Colchicine1x27 hours1824-6 nih.govosti.gov
N-Acetylcolchinol O-methyl ether (NCME)~60x (faster phase)11 minutes7.027-20 nih.govosti.gov
Thiocolchicine2-4x24 hours2030-10 nih.govosti.gov

Mechanistic Differences in Cellular Perturbation

The cellular perturbations induced by N-Acetylcolchinol O-methyl ether (NCME) present distinct mechanistic differences compared to its parent compound, colchicine, and other tubulin-binding agents. These differences are primarily rooted in their molecular interactions with tubulin, leading to unique downstream cellular consequences.

A pivotal distinction lies in the kinetics of their binding to tubulin. nih.gov NCME exhibits a significantly more rapid binding to tubulin compared to colchicine. nih.gov Research has shown that the binding of NCME to tubulin occurs in a biphasic manner, with the faster phase being approximately 60 times quicker than the binding of colchicine at 37°C. nih.gov Furthermore, the activation energy required for NCME binding is substantially lower (7.0 kcal/mol) than that for colchicine (18 kcal/mol), indicating a more favorable binding process. nih.gov

This rapid association is paired with a markedly faster dissociation from the tubulin-drug complex. The half-life of the NCME-tubulin complex at 37°C is a mere 11 minutes, in stark contrast to the 27-hour half-life of the colchicine-tubulin complex. nih.gov This kinetic profile of rapid, reversible binding is a key characteristic of the colchinol family and is believed to underpin its distinct biological activity, particularly its effects as a vascular-disrupting agent. aacrjournals.org

The rapid and reversible disruption of the microtubule network by NCME leads to pronounced and swift changes in cellular morphology, especially in endothelial cells. researchgate.net In vitro studies on human umbilical vein endothelial cells (HUVECs) have demonstrated that NCME induces rapid cell contraction, destabilization of the tubulin cytoskeleton, formation of actin stress fibers, and membrane blebbing. researchgate.net These effects are observable at non-cytotoxic concentrations and are reversible upon removal of the compound. aacrjournals.orgresearchgate.net This contrasts with the less readily reversible effects of colchicine. acs.org The heightened sensitivity of non-confluent, proliferating endothelial cells to NCME further highlights its potential as a vascular-targeting agent. researchgate.net

While both NCME and colchicine ultimately lead to cell cycle arrest and apoptosis by disrupting microtubule dynamics, the cellular pathways and selectivity can differ. plos.orgjournalagent.com Studies have indicated that NCME can be non-selective, inducing apoptosis in both pancreatic cancer cells and normal human fibroblasts. plos.org This lack of selectivity is a critical consideration in its therapeutic potential. In contrast, other novel allocolchicine (B1217306) analogues have been developed that exhibit greater selectivity, inducing pro-death autophagy in cancer cells with minimal effect on normal cells, and they may not even affect tubulin polymerization, suggesting a different molecular target altogether. plos.org

The interaction of NCME with the tubulin cytoskeleton can also be mechanistically distinguished from microtubule-stabilizing agents. For instance, paclitaxel (B517696), a microtubule-stabilizing agent, can prevent the morphological changes induced by NCME in endothelial cells by stabilizing the microtubule network against the depolymerizing effects of NCME. researchgate.net

Below is an interactive data table summarizing the kinetic parameters of tubulin binding for N-Acetylcolchinol O-methyl ether and colchicine.

CompoundAssociation Rate (vs. Colchicine)Activation Energy of Association (kcal/mol)Half-life of Tubulin Complex (at 37°C)Activation Energy of Dissociation (kcal/mol)
N-Acetylcolchinol O-methyl ether (NCME) ~60x faster nih.gov7.0 nih.gov11 minutes nih.gov27 nih.gov
Colchicine 1x (Reference)18.0 nih.gov27 hours nih.gov24 nih.gov

Advanced Research Methodologies and Future Directions for N Acetylcolchinol O Methyl Ether Studies

Development of Novel Analytical Techniques for N-Acetylcolchinol O-methyl Ether Research

The study of N-Acetylcolchinol O-methyl ether (NCME) and related colchicinoids necessitates robust analytical methods for their detection and quantification in various matrices, including bulk materials, pharmaceutical formulations, and biological samples. mdpi.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with UV or photodiode array (PDA) detectors. researchgate.netresearchgate.netjapsonline.com For instance, a reversed-phase HPLC (RP-HPLC) method has been developed and validated for the determination of colchicine (B1669291) in bulk and nano-formulations, demonstrating specificity with no interference from excipients or degradation products. innovareacademics.in Such methods are validated according to the International Conference on Harmonization (ICH) guidelines, ensuring linearity, precision, accuracy, and robustness. researchgate.net

To enhance sensitivity and specificity, researchers are exploring advanced analytical platforms. Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior capabilities for identifying and quantifying trace amounts of colchicinoids and their metabolites. mdpi.com These techniques are particularly valuable in complex biological matrices where concentrations can be extremely low. mdpi.com Furthermore, the development of novel sample preparation techniques is crucial for improving the accuracy and efficiency of these analytical methods.

Another area of development is the use of electrochemical sensors. A simple, fast, and sensitive voltammetric method using a 3D-printed device with carbon-black polylactic acid electrodes has been described for the trace determination of colchicine. mdpi.com This approach offers a portable and cost-effective alternative to traditional chromatographic methods. mdpi.com The table below summarizes some of the key analytical techniques employed in colchicinoid research.

Analytical TechniqueDetector/MethodApplicationKey Features
High-Performance Liquid Chromatography (HPLC)UV/Photodiode Array (PDA)Quantification in bulk, pharmaceutical formulations, and plant extracts. researchgate.netresearchgate.netjapsonline.comRobust, validated according to ICH guidelines. researchgate.net
Reversed-Phase HPLC (RP-HPLC)UVDetermination in bulk and ethosomal gel nano-formulations. innovareacademics.inStability-indicating, specific. innovareacademics.in
High-Performance Thin-Layer Chromatography (HPTLC)DensitometrySimultaneous quantification of colchicine and gloriosine. researchgate.netLinear, accurate, precise, and robust. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Mass SpectrometryDetection and quantification in biological matrices. mdpi.comHigh sensitivity and specificity. mdpi.com
Voltammetry3D-Printed Electrochemical SensorTrace determination in pharmaceutical and biological samples. mdpi.comSimple, fast, sensitive, and portable. mdpi.com

Strategies for Investigating Combinatorial Effects with Other Biological Probes

The investigation of N-Acetylcolchinol O-methyl ether in combination with other biologically active compounds is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. acs.org As a tubulin-binding agent, NCME disrupts microtubule dynamics, a mechanism shared with other anticancer drugs like vinca (B1221190) alkaloids and taxanes. aacrjournals.orgresearchgate.net However, the interaction between these agents can be complex, leading to synergistic, additive, or even antagonistic effects.

For example, studies have shown that the combination of N-acetylcolchinol with the microtubule-depolymerizing agent vincristine (B1662923) resulted in an additive effect on endothelial cells. aacrjournals.org In contrast, when combined with microtubule-stabilizing agents like paclitaxel (B517696) and docetaxel, an antagonistic effect was observed, where the taxanes significantly reduced the endothelial cell response to N-acetylcolchinol. aacrjournals.org This highlights the importance of understanding the mechanistic basis of these interactions at the molecular level. Paclitaxel-stabilized microtubules have been found to be less sensitive to the depolymerizing activity of compounds like N-acetylcolchinol-O-methyl ether. aacrjournals.org

A novel approach involves creating hybrid molecules that combine the structural features of different microtubule inhibitors. For instance, a coupled compound named "colchitaxel" was synthesized from colchicine and paclitaxel. beilstein-journals.org This strategy aims to create a single molecule with dual activity, potentially offering a different pharmacological profile compared to the combination of the individual drugs. beilstein-journals.org

Furthermore, synergistic effects have been observed when combining colchicinoids with agents that target different cellular pathways. The colchicinoid PT-100, for instance, showed strong synergistic effects in combination with vincristine in lymphoma and leukemia cell lines, suggesting its potential to sensitize cancer cells to other chemotherapeutic agents. acs.orgnih.gov

The table below details the observed effects of combining N-acetylcolchinol and related compounds with other cytotoxic agents.

CombinationCell TypeObserved EffectReference
N-acetylcolchinol + VincristineHuman Umbilical Vein Endothelial Cells (HUVECs)Additive aacrjournals.org
N-acetylcolchinol + PaclitaxelHuman Umbilical Vein Endothelial Cells (HUVECs)Antagonistic aacrjournals.org
N-acetylcolchinol + DocetaxelHuman Umbilical Vein Endothelial Cells (HUVECs)Antagonistic aacrjournals.org
N-acetylcolchinol + CisplatinHuman Umbilical Vein Endothelial Cells (HUVECs)No effect aacrjournals.org
N-acetylcolchinol + DoxorubicinHuman Umbilical Vein Endothelial Cells (HUVECs)No effect aacrjournals.org
Colchicinoid PT-100 + VincristineBurkitt-like lymphoma (BJAB) cellsSynergistic acs.orgnih.gov
Colchicinoid PT-100 + VincristineAcute lymphoblastic leukemia (Nalm6) cellsSynergistic acs.orgnih.gov

Computational Approaches in Structure-Activity Relationship Prediction and Target Identification

Computational methods are playing an increasingly vital role in the study of N-Acetylcolchinol O-methyl ether and other colchicinoids, facilitating the prediction of their structure-activity relationships (SAR) and the identification of potential biological targets. lookchem.complos.org Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool used to correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov

For colchicinoids, 3D-QSAR models have been developed using techniques like self-organizing neural networks to identify structural determinants of their biological activity. scribd.com These models help in understanding how modifications to the colchicinoid scaffold, such as on the A, B, or C rings, can influence their potency and selectivity. scribd.comnih.gov Machine learning algorithms, including random forest, decision trees, and support vector machines, are also being employed to build predictive models for the anticancer activity of colchicine-based compounds, estimating parameters like the IC50 value. mdpi.com

Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a ligand to its target protein. In the context of NCME, docking studies can elucidate its interaction with the colchicine-binding site on β-tubulin. This information is crucial for designing new derivatives with improved binding affinity and, consequently, enhanced biological activity. The combination of machine learning-based activity prediction and molecular docking can significantly accelerate the discovery of new bioactive colchicinoids by prioritizing structures for experimental validation. mdpi.com

These computational approaches not only aid in the design of novel analogs but also help in identifying potential off-target interactions, which is critical for predicting and mitigating toxicity. lookchem.com The integration of computational and experimental data is essential for a comprehensive understanding of the pharmacological profile of N-Acetylcolchinol O-methyl ether and for guiding future drug development efforts.

Unexplored Research Avenues and Challenges in Colchicinoid Science

Despite decades of research, the field of colchicinoid science continues to present numerous unexplored avenues and significant challenges. While colchicine itself has a narrow therapeutic window due to its toxicity, the development of new derivatives and analogs with improved efficacy and reduced side effects remains a primary goal. nih.govnumberanalytics.comnih.gov

One of the major challenges is overcoming the high systemic toxicity associated with many colchicinoids. numberanalytics.comnih.gov This has limited their clinical application, particularly in cancer therapy. researchgate.net Future research could focus on developing prodrugs or targeted delivery systems, such as nanoformulations, to selectively deliver the active compound to the target tissue, thereby minimizing off-target effects. researchgate.netnih.govresearchgate.net

The structural diversity of naturally occurring colchicinoids is still not fully explored. nih.gov Many studies have focused on a small number of highly active compounds, leaving a vast number of minor components and structural groups with unknown biological activities. nih.gov A more comprehensive investigation of the alkaloid content of various plant species from the Colchicaceae family could lead to the discovery of novel scaffolds with unique pharmacological properties. nih.gov

Furthermore, the full spectrum of biological activities of colchicinoids beyond their well-known antimitotic effects is yet to be elucidated. nih.gov Exploring their potential in other therapeutic areas, such as antiviral or anti-inflammatory applications, could open up new avenues for drug development. numberanalytics.com

The synthesis of complex colchicinoid structures also presents a formidable challenge. rsc.org Developing more efficient and scalable synthetic routes is crucial for producing a wider range of analogs for biological evaluation. rsc.orgresearchgate.netmdpi.com The enantioselective synthesis of colchicinoids is particularly challenging due to potential racemization. rsc.org

Q & A

Q. How is N-Acetylcolchinol methyl ether structurally characterized, and what analytical techniques are critical for unambiguous identification?

Structural characterization relies on single-crystal X-ray diffraction for absolute configuration determination and NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and stereochemistry. For example, X-ray analysis confirmed the (7S,Ra,Z) conformation in the solid state, while NMR revealed dynamic interconversion of conformers in solution (e.g., 69:24:7 ratio of conformers in CDCl₃) . Comparative NMR data with synthetic standards and natural product analogs (e.g., colchicine derivatives) are essential to resolve ambiguities .

Q. What synthetic methodologies are foundational for producing enantiopure N-Acetylcolchinol methyl ether?

A benchmark asymmetric synthesis starts with 3-methoxybenzaldehyde , proceeding through Aldol condensation to construct the carbon skeleton, followed by asymmetric reductive amination using chiral tert-butanesulfinamide to establish stereocenters . Critical steps include hypervalent iodine-mediated oxidation to form the tricyclic core and acetylation/methylation to install the N-acetyl and methyl ether groups .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the conformational dynamics of N-Acetylcolchinol methyl ether in solution?

Conformational equilibria are solvent-dependent:

  • In CDCl₃ , three conformers [(7S,Ra,Z), (7S,Sa,Z), (7S,Ra,E)] interconvert in a 69:24:7 ratio due to low polarity.
  • In DMSO-d₆ , the (7S,Ra,Z) form dominates exclusively, stabilized by hydrogen bonding with the solvent . Variable-temperature NMR and molecular dynamics simulations are recommended to quantify energy barriers for interconversion and validate solvent effects.

Q. What experimental models are used to study N-Acetylcolchinol methyl ether’s induction of mitochondrial apoptosis in cancer cells?

Mechanistic studies employ:

  • Mitochondrial membrane potential assays (e.g., JC-1 staining) to detect depolarization.
  • Cytochrome c release assays via Western blotting.
  • Caspase-3/7 activation assays to confirm apoptotic pathways . Discrepancies in potency across cell lines (e.g., leukemia vs. solid tumors) require validation using isogenic cell pairs with modulated apoptotic regulators (e.g., Bcl-2 overexpression).

Q. How can synthetic routes to N-Acetylcolchinol methyl ether be optimized for scalability and stereochemical fidelity?

Key strategies include:

  • Catalytic asymmetric methods (e.g., chiral phosphoric acids) to replace stoichiometric tert-butanesulfinamide .
  • Flow chemistry for hypervalent iodine-mediated oxidations to enhance yield and reduce byproducts.
  • Crystallization-driven dynamic resolution to enrich the desired (7S,Ra,Z) conformer .

Cross-Disciplinary and Methodological Questions

Q. What analytical challenges arise when detecting N-Acetylcolchinol methyl ether in complex biological matrices?

  • GC-MS (as used in plant metabolite studies) requires derivatization due to low volatility .
  • LC-MS/MS with MRM (multiple reaction monitoring) is preferred for sensitivity, but ion suppression from phospholipids in serum necessitates SPE cleanup .
  • Cross-validation with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) is critical for quantitative accuracy.

Q. Table 1: Key Conformational Data for N-Acetylcolchinol Methyl Ether

SolventDominant ConformerMinor Conformers (%)MethodReference
CDCl₃(7S,Ra,Z)24% (7S,Sa,Z), 7% (7S,Ra,E)¹H NMR
DMSO-d₆(7S,Ra,Z)None detectedX-ray/¹H NMR

Q. Table 2: Comparison of Synthetic Approaches

MethodKey StepsStereochemical OutcomeYield LimitationsReference
Asymmetric Reductive AminationAldol condensation → Reductive amination → Oxidation90% eeHypervalent iodine step (60% yield)
Chiral Pool Synthesis3-Methoxybenzaldehyde → X-ray-guided resolution>99% eeLow scalability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.